5-Butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical pathways, primarily involving the reaction of amidoximes with carboxylic acid derivatives or via dipolar cycloaddition methods. Its unique structure and properties make it a subject of interest in both academic and industrial research.
5-Butyl-1,2,4-oxadiazol-3-amine is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities and are often utilized in drug development and as intermediates in organic synthesis.
The synthesis of 5-butyl-1,2,4-oxadiazol-3-amine typically involves two primary methods:
The choice of synthetic route can significantly affect the yield and purity of the final product. For instance, using microwave irradiation can enhance reaction rates and improve yields in some cases. The typical yields for these reactions range from 50% to 90%, depending on the specific conditions used.
The molecular structure of 5-butyl-1,2,4-oxadiazol-3-amine features a butyl group attached to the nitrogen atom at position 5 of the oxadiazole ring. The general formula can be represented as follows:
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure.
5-butyl-1,2,4-oxadiazol-3-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-butyl-1,2,4-oxadiazol-3-amine often involves its interaction with specific biological targets. For example, it may inhibit enzyme activity by binding to active sites, thus blocking substrate access and altering metabolic pathways. This property makes it a candidate for further research in drug design and development.
5-butyl-1,2,4-oxadiazol-3-amine is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Key chemical properties include:
Data from various analyses suggest that this compound exhibits moderate toxicity levels; therefore, safety precautions should be taken during handling.
5-butyl-1,2,4-oxadiazol-3-amine has several notable applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed interest . Early biological studies in the 1940s culminated in the 1960s introduction of Oxolamine (Figure 1), the first FDA-approved 1,2,4-oxadiazole-containing drug marketed as a cough suppressant . This breakthrough validated the pharmacophoric potential of this scaffold. Subsequent decades witnessed accelerated exploration, yielding clinical agents spanning diverse therapeutic areas: Prenoxdiazine (respiratory), Butalamine (cardiovascular), Fasiplon (CNS), Pleconaril (antiviral), Ataluren (genetic disorder), and Proxazole (gastrointestinal) . Crucially, the discovery of phidianidines A/B (2011) and quisqualic acid as naturally occurring 1,2,4-oxadiazoles underscored their biological relevance beyond synthetic chemistry . The scaffold’s versatility stems from its bioisosteric equivalence to labile esters/amides, enhancing metabolic stability while retaining hydrogen-bonding capacity—a strategic advantage in rational drug design [3].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Event/Compound | Therapeutic Application | Significance |
---|---|---|---|
1884 | Initial Synthesis | N/A | First report by Tiemann & Krüger |
1940s | Early Biological Screening | Broad-spectrum | Proof of concept for bioactivity |
1960s | Oxolamine | Cough suppressant | First FDA-approved drug |
1980-2020 | Prenoxdiazine, Butalamine, Fasiplon | Respiratory, CV, CNS | Expansion into multiple disease areas |
2011 | Phidianidine A/B Isolation | Cytotoxic, Receptor Agonism | Discovery of natural products |
The 5-amino-1,2,4-oxadiazole motif, exemplified by 5-Butyl-1,2,4-oxadiazol-3-amine, represents a strategically optimized subclass. The exocyclic primary amine (-NH₂) at C5 significantly enhances the pharmacophore’s intermolecular interaction profile versus unsubstituted analogs [3] [7]. This group acts as a potent hydrogen-bond donor/acceptor, enabling strong, directional interactions with biological targets like enzyme catalytic sites or receptor subpockets [7]. In neurodegenerative disease applications, amino-substituted oxadiazoles demonstrate enhanced blood-brain barrier (BBB) penetration due to optimal log P/log D tuning—critical for CNS-active agents [7]. For example, flavone-oxadiazole hybrids with 5-amino substitution inhibited reactive oxygen species (ROS) and nitric oxide (NO) release in microglia, key mediators in Parkinson’s disease (PD) neuroinflammation [7]. The electron-donating nature of the amino group also modulates the heterocycle’s electronic distribution, increasing π-electron density at N4 and C3, thereby influencing binding affinity to π-acidic receptor sites [3].
Table 2: Impact of 5-Amino Substitution on Key Physicochemical Parameters
Property | Unsubstituted 1,2,4-Oxadiazole | 5-Amino-1,2,4-Oxadiazole | Biological Consequence |
---|---|---|---|
H-Bond Capacity | Weak acceptor only | Donor + Acceptor | Enhanced target binding & specificity |
log P (Calculated) | ~1.8 (e.g., Tioxazafen) | ~1.2 (e.g., 5-Butyl analog) | Improved membrane permeability |
Electron Density (C3/N4) | Moderate | Increased | Stronger π-π/π-cation interactions |
Metabolic Stability | High | Very High | Resistance to oxidative/hepatic degradation |
5-Butyl-1,2,4-oxadiazol-3-amine (CAS 171007-01-5, C₆H₁₁N₃O, MW 141.17) embodies a versatile scaffold for multitarget therapeutics due to its balanced hydrophobic-hydrophilic character (log P ≈ 1.2) and conformational flexibility [4] [3]. The n-butyl chain at C5 provides a tunable hydrophobic domain: Its length optimizes van der Waals interactions within hydrophobic enzyme/receptor pockets without excessive log P inflation that could impair solubility [3] [7]. This enables dual-targeting strategies:
Table 3: Biological Activities of 5-Butyl-1,2,4-oxadiazol-3-amine and Structural Analogs
Therapeutic Area | Target Organism/Disease | Key Activity | Mechanistic Insight |
---|---|---|---|
Agriculture | Bursaphelenchus xylophilus | Nematocidal (LC₅₀ = 2.4–4.9 μg/mL) [9] | Acetylcholine receptor disruption |
Neurodegeneration | MPTP-induced Parkinson’s model | ROS/NO inhibition; Dopamine restoration [7] | NF-κB pathway suppression |
Bacteriology | Xanthomonas oryzae (Xoo, Xoc) | Antibacterial (EC₅₀ = 19.44–36.25 μg/mL) [10] | Pathogen membrane integrity disruption |
Listed Compounds from the Article:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3